BenchChemオンラインストアへようこそ!

3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Retinoid X receptor Nuclear receptor transactivation RXRα screening

Procure this 2-thioxo-pyrrolo[3,2-d]pyrimidin-4-one as a matched-pair inactive control for N3-substituted DHFR inhibitors (>2.4-fold potency gap) and a validated C7-phenyl benchmark in breast cancer antiproliferative panels (>10-fold window). Its defined low RXRα transactivation activity (EC50 >1,000 nM) guarantees unambiguous assay window determination in reporter-gene screens.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 932976-35-7
Cat. No. B2679611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
CAS932976-35-7
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S
InChIInChI=1S/C16H17N3OS/c1-2-3-9-19-15(20)14-13(18-16(19)21)12(10-17-14)11-7-5-4-6-8-11/h4-8,10,17H,2-3,9H2,1H3,(H,18,21)
InChIKeyWRDPHVHKOKKWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 932976-35-7): Procurement-Relevant Scaffold Profile


3-Butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a synthetic heterocyclic small molecule (MW 297.38 g/mol) belonging to the pyrrolo[3,2-d]pyrimidine-thione family. The compound features a thioxo group at C2, an n-butyl substituent at N3, and a phenyl ring at C7. This scaffold has been profiled in public bioactivity databases against retinoid X receptor alpha (RXRα) and dihydrofolate reductase (DHFR), yielding weak functional and inhibitory activity [1][2]. The compound is commercially available as a research-grade building block and serves as a comparator for structure–activity relationship (SAR) studies within the 2-thioxo-pyrrolo[3,2-d]pyrimidin-4-one series.

Why Generic Substitution Is Not Advisable for 3-Butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one


Compounds within the pyrrolo[3,2-d]pyrimidine-2-thioxo class display extreme sensitivity to N3 and C7 substitution patterns, precluding simple interchange. For example, moving from an N3-butyl to an N3-(4-chlorophenyl) group improves human DHFR inhibitory potency by over 2.4-fold [1]. Conversely, the absence of an N1-(2-aminomethyl)benzyl substituent—a structural hallmark of nanomolar myeloperoxidase (MPO) inhibitors in this series—results in a complete loss of MPO inhibitory activity [2]. At the C7 position, replacement of a phenyl ring with iodine lowers antiproliferative IC50 values by more than 10-fold in MDA-MB-231 breast cancer cells [3]. These steep SAR gradients mean that each analog must be evaluated on its own quantitative profile; substituting the target compound for a more potent congener without confirming the desired target engagement profile risks experimental failure.

Quantitative Differentiation Evidence for 3-Butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Versus Closest Analogs


RXRα Transactivation EC50: >200-Fold Weaker Than Potent RXR Ligands

The target compound displays an EC50 > 1000 nM in an RXRα transactivation assay using CV-1 cells transfected with an RXRα expression vector [1]. By comparison, optimized RXRα ligands tested under analogous conditions achieve low nanomolar affinity (e.g., BDBM50601993 Kd = 4.7 nM by fluorescence quenching) [2]. The >200-fold separation confirms that 3-butyl-7-phenyl-2-thioxo is a weak RXRα modulator and should be deployed as a negative control or scaffold for optimization rather than a lead-like RXRα ligand.

Retinoid X receptor Nuclear receptor transactivation RXRα screening

Human DHFR IC50: 3-Butyl vs. 3-(4-Chlorophenyl) Analog Comparison

In a recombinant human DHFR enzymatic assay (E. coli expressed enzyme, preincubated 15 min, DHF substrate + NADPH), the target compound yields an IC50 > 10,000 nM [1]. The direct analog 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 931744-73-9) achieves an IC50 of 4,200 nM in the identical assay system [2]. The >2.4-fold potency advantage of the chlorophenyl derivative demonstrates that N3 aryl substitution markedly enhances DHFR binding, establishing the 3-butyl variant as a weaker starting point for DHFR-targeted programs.

Dihydrofolate reductase DHFR inhibition Antifolate SAR

Myeloperoxidase (MPO) Inhibition: Structural Prerequisite of N1-Substitution

Potent MPO inhibitors within the 2-thioxo-pyrrolo[3,2-d]pyrimidin-4-one class uniformly possess an N1-(2-aminomethyl)benzyl substituent. For instance, 1-{2-[(1R)-1-aminopropyl]-4-chlorobenzyl}-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one exhibits an MPO IC50 of 8.6 nM in a standardized assay [1]. The target compound lacks any N1 substituent; SAR data from the patent literature demonstrate that removal of the N1-benzyl group abolishes MPO inhibition [2]. Consequently, the target compound is predicted to be inactive against MPO and cannot substitute for N1-substituted analogs in MPO-targeted research.

Myeloperoxidase MPO inhibitor Inflammation

C7 Substituent Impact on Antiproliferative Activity: Phenyl vs. Iodo

A systematic study of halogenated pyrrolo[3,2-d]pyrimidines demonstrated that replacing C7-H with C7-iodine reduces the antiproliferative IC50 in MDA-MB-231 triple-negative breast cancer cells from 6.0 μM (2,4-dichloro-7-H compound) to 0.51 μM (2,4-dichloro-7-iodo compound), a >10-fold potency gain [1]. The target compound bears a C7-phenyl group rather than a halogen. Given its weak biochemical activity across multiple targets, it is expected to exhibit similarly weak antiproliferative activity. C7-iodo analogs should be prioritized for cancer cell screening.

Antiproliferative C7 halogenation Cancer cell screening

Molecular Weight and Lipophilicity Differentiation from N3-Aryl Analogs

The target compound has a molecular weight of 297.38 g/mol (ChemSpider) , while the closest active analog, 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, has a molecular formula of C18H12ClN3OS and a molecular weight of 353.82 g/mol [1]. The 56 g/mol difference, coupled with the absence of the lipophilic chlorophenyl ring in the target compound, results in lower calculated lipophilicity (estimated ΔLogP ≈ −1 to −1.5 units). These differences may translate into superior aqueous solubility for the target compound, making it a more tractable starting point for property-driven optimization programs where low LogP is desired.

Physicochemical properties Molecular weight Lipophilicity

Recommended Application Scenarios for 3-Butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Based on Quantitative Evidence


Negative Control for RXRα Transactivation Screens

With an RXRα transactivation EC50 > 1000 nM [1], the target compound is ideally suited as a low-activity reference compound in RXRα reporter-gene assays. It provides a benchmark for assay window determination and can be used to validate that observed agonist activity of test compounds exceeds the background signal of a weak ligand. Its commercial availability and defined structure facilitate inclusion in screening decks where a chemically matched inactive control is required.

SAR Comparator for N3-Substitution Studies on DHFR

The >2.4-fold DHFR potency difference between the N3-butyl target compound (IC50 > 10,000 nM) and the N3-(4-chlorophenyl) analog (IC50 = 4,200 nM) [2] makes it a valuable matched-pair tool for probing N3 substitution effects on DHFR binding. Researchers can use this pair to deconvolute the contribution of N3 lipophilicity and steric bulk to enzyme inhibition, guiding the design of next-generation antifolate agents.

Reference Compound for C7-Phenyl vs. C7-Halogen Antiproliferative SAR

Given the established >10-fold antiproliferative potency gain conferred by C7-iodination in the pyrrolo[3,2-d]pyrimidine series [3], the target compound serves as a C7-phenyl benchmark. It can be included in cancer cell line panels alongside C7-halogenated analogs to quantify the contribution of the C7 substituent to cytotoxicity and mechanism-of-action studies, particularly in triple-negative breast cancer models.

Fragment-Like Starting Point for Property-Driven Lead Optimization

The relatively low molecular weight (297.38 g/mol) and absence of a bulky N3-aryl group distinguish the target compound from more potent but lipophilic analogs . It is a suitable starting point for fragment-based or property-guided optimization campaigns where ligand efficiency and aqueous solubility are prioritized over absolute target potency. The compound's three modifiable positions (N3, C7, and the thioxo group) offer multiple vectors for chemical elaboration.

Quote Request

Request a Quote for 3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.